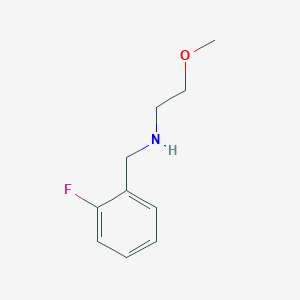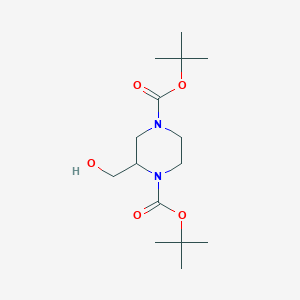![molecular formula C13H16ClN3 B183843 N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine CAS No. 107415-26-9](/img/structure/B183843.png)
N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- is a chemical compound with the molecular formula C11H12ClN3. It is known for its unique structure, which includes a quinoline ring system.
Preparation Methods
The synthesis of 1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- typically involves the reaction of 7-chloro-4-quinoline with 1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The quinoline ring system allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Another quinoline derivative with different substitution patterns.
1,2-Ethanediamine: A simpler diamine without the quinoline ring system.
Properties
CAS No. |
107415-26-9 |
|---|---|
Molecular Formula |
C13H16ClN3 |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
YFSUTRPECZEFJM-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


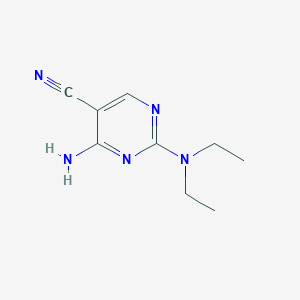
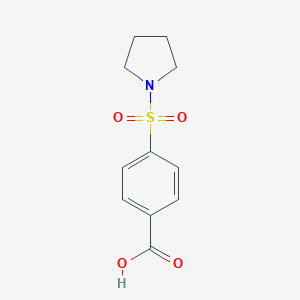
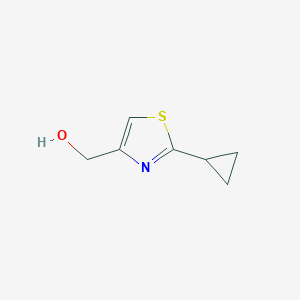


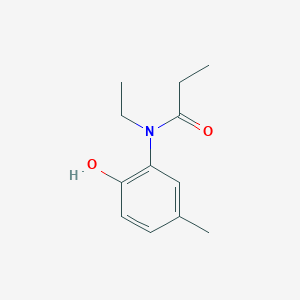
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
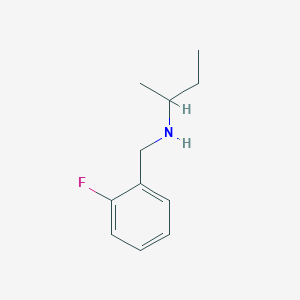
![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

